

Valerohydrazide: An In-Depth Technical Guide to Stability and Storage

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Compound of Interest

Compound Name: **Valerohydrazide**

Cat. No.: **B1582621**

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Abstract

Valerohydrazide (pentanehydrazide) is a key chemical intermediate whose stability is paramount to its utility in research and pharmaceutical development. This technical guide provides a comprehensive overview of the chemical properties, potential degradation pathways, and recommended storage conditions for **valerohydrazide**. By synthesizing established principles of acylhydrazide chemistry with field-proven methodologies, this document serves as an essential resource for researchers, scientists, and drug development professionals. It details protocols for forced degradation studies, the development of a stability-indicating HPLC method, and best practices for ensuring the long-term integrity of this compound.

Introduction: The Chemical Identity of Valerohydrazide

Valerohydrazide, a simple aliphatic acylhydrazide, possesses a chemical structure that imparts both utility and specific stability considerations. Understanding its fundamental properties is the first step in ensuring its effective use and storage.

Valerohydrazide is characterized by the molecular formula C₅H₁₂N₂O and a molecular weight of 116.16 g/mol [1]. Its structure consists of a pentanoyl group attached to a hydrazine moiety. This acylhydrazide functional group is the primary determinant of its chemical reactivity and stability profile.

Property	Value	Reference
IUPAC Name	pentanehydrazide	[1]
Synonyms	Valeric acid hydrazide, Valerylhydrazine	[1]
CAS Number	38291-82-6	[1]
Molecular Formula	C ₅ H ₁₂ N ₂ O	[1]
Molecular Weight	116.16 g/mol	[1]

Intrinsic Stability and Predicted Degradation Pathways

The stability of **valerohydrazide** is intrinsically linked to the chemical nature of the acylhydrazide group. This functional group is susceptible to several modes of degradation, including hydrolysis, oxidation, and photodegradation. A thorough understanding of these pathways is critical for developing stable formulations and appropriate storage conditions.

Hydrolytic Degradation

Acylhydrazides can undergo hydrolysis, particularly under acidic or basic conditions. The mechanism of acid-catalyzed hydrolysis for acylhydrazines generally involves protonation of the carbonyl oxygen, followed by a nucleophilic attack of a water molecule on the carbonyl carbon (an A-2 mechanism)[\[2\]](#). This leads to the cleavage of the amide bond, yielding valeric acid and hydrazine.

- Acidic Conditions: In the presence of acid, the equilibrium favors the protonated form of **valerohydrazide**, making it more susceptible to hydrolysis.
- Basic Conditions: While generally more stable in neutral to slightly alkaline conditions, strong bases can also promote hydrolysis.
- pH Influence: The rate of hydrolysis is pH-dependent. Studies on similar hydrazide-based conjugates have shown that stability increases as the pH approaches neutrality[\[3\]](#)[\[4\]](#).

Oxidative Degradation

The hydrazine moiety in **valerohydrazide** is a reducing group and is therefore susceptible to oxidation. Oxidizing agents can lead to the formation of various degradation products. The oxidation of diacylhydrazines by agents like sodium hypochlorite can lead to decomposition into the corresponding carboxylic acid and nitrogen gas^{[5][6]}. Common laboratory and atmospheric oxidants can initiate degradation.

- **Peroxides:** Hydrogen peroxide is a common oxidizing agent used in forced degradation studies and can lead to the formation of N-oxides or cleavage of the N-N bond^[7].
- **Atmospheric Oxygen:** While less aggressive, long-term exposure to atmospheric oxygen can contribute to slow oxidative degradation, especially in the presence of metal ion catalysts.
- **Radical Formation:** Oxidation can proceed via radical intermediates, which can lead to a complex mixture of degradation products^[8].

Photodegradation

Exposure to light, particularly in the ultraviolet (UV) spectrum, can provide the energy to induce photochemical reactions in the **valerohydrazide** molecule. The N-N bond in hydrazides is a potential chromophore that can absorb UV radiation, leading to its cleavage^[9].

- **Mechanism:** Photodegradation can be initiated by the formation of radical species upon absorption of light energy.
- **Influencing Factors:** The extent of photodegradation can be influenced by the intensity and wavelength of the light source, the presence of photosensitizers, and the physical state of the compound (solid vs. solution).

Forced Degradation Studies: A Proactive Approach to Stability Assessment

Forced degradation, or stress testing, is an essential component of stability assessment. It involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways^{[5][7][10]}. This information is crucial for the development of stability-indicating analytical methods.

Causality Behind Experimental Choices

The selection of stress conditions is not arbitrary; it is a scientifically driven process designed to probe the vulnerabilities of the **valerohydrazide** molecule. The goal is to achieve a target degradation of 5-20%, as excessive degradation can lead to secondary and tertiary degradation products that may not be relevant under normal storage conditions[10][11].

Experimental Protocol for Forced Degradation of Valerohydrazide

This protocol outlines a systematic approach to the forced degradation of **valerohydrazide**.

Materials:

- **Valerohydrazide**
- Hydrochloric acid (0.1 M and 1 M)
- Sodium hydroxide (0.1 M and 1 M)
- Hydrogen peroxide (3% and 30%)
- HPLC grade water, methanol, and acetonitrile
- pH meter
- Calibrated oven
- Photostability chamber

Procedure:

- Preparation of Stock Solution: Prepare a stock solution of **valerohydrazide** in a suitable solvent (e.g., methanol or water) at a concentration of approximately 1 mg/mL.
- Acid Hydrolysis:
 - To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

- Heat the solutions at 60°C for 24 hours.
- At specified time points (e.g., 2, 4, 8, 24 hours), withdraw samples, neutralize with an appropriate amount of NaOH, and dilute with mobile phase for HPLC analysis.
- Base Hydrolysis:
 - To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.
 - Maintain the solutions at room temperature for 24 hours.
 - At specified time points, withdraw samples, neutralize with an appropriate amount of HCl, and dilute with mobile phase for HPLC analysis.
- Oxidative Degradation:
 - To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
 - Keep the solution at room temperature for 24 hours, protected from light.
 - At specified time points, withdraw samples and dilute with mobile phase for HPLC analysis.
- Thermal Degradation (Solid State):
 - Place a known amount of solid **valerohydrazide** in a calibrated oven at 80°C for 48 hours.
 - At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute for HPLC analysis.
- Photodegradation:
 - Expose a solution of **valerohydrazide** (e.g., 1 mg/mL in methanol) and a thin layer of solid **valerohydrazide** to light in a photostability chamber.
 - The exposure should be not less than 1.2 million lux hours and 200 watt hours/square meter, as per ICH Q1B guidelines^{[8][12][13]}.

- A control sample should be kept in the dark under the same temperature conditions.
- After exposure, prepare the samples for HPLC analysis.

Development and Validation of a Stability-Indicating HPLC Method

A stability-indicating analytical method is one that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients[14][15][16]. The development and validation of such a method are critical for reliable stability studies.

Method Development Strategy

A reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is a common and effective approach for the analysis of small organic molecules like **valerohydrazide**.

Chromatographic Conditions (Starting Point):

- Column: C18 column (e.g., 250 mm x 4.6 mm, 5 μ m)
- Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0)
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Determined by UV scan of **valerohydrazide** (typically in the range of 210-230 nm for aliphatic hydrazides)
- Injection Volume: 10 μ L
- Column Temperature: 30°C

The method should be optimized to achieve adequate separation of the parent **valerohydrazide** peak from all degradation product peaks.

Method Validation Protocol (as per ICH Q2(R1))

The developed HPLC method must be validated to ensure it is suitable for its intended purpose[9][17][18][19][20].

Validation Parameter	Acceptance Criteria
Specificity	The method must be able to resolve the valerohydrazide peak from all known degradation products and any potential excipients. Peak purity analysis of the stressed samples should be performed.
Linearity	A minimum of five concentrations covering the expected range. The correlation coefficient (r^2) should be ≥ 0.999 .
Range	For assay: 80-120% of the test concentration. For impurities: from the reporting threshold to 120% of the specification limit.
Accuracy	Recovery of spiked samples should be within 98.0% to 102.0%.
Precision	Repeatability (intra-day) and intermediate precision (inter-day) should have a relative standard deviation (RSD) of $\leq 2.0\%$.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)	Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness	The method should be unaffected by small, deliberate variations in chromatographic parameters (e.g., pH, flow rate, column temperature).

Predicted Degradation Products of Valerohydrazide

Based on the known reactivity of the acylhydrazide functional group, the following degradation products can be predicted for **valerohydrazide** under various stress conditions. Their identification would typically be confirmed using techniques like LC-MS and NMR spectroscopy[21][22][23][24][25][26].

Stress Condition	Predicted Degradation Product(s)	Chemical Structure
Acid/Base Hydrolysis	Valeric Acid and Hydrazine	<chem>CH3(CH2)3COOH</chem> and <chem>H2NNH2</chem>
Oxidation	Valeric Acid, Nitrogen Gas	<chem>CH3(CH2)3COOH</chem> , <chem>N2</chem>
Photodegradation	Valeramide, Valeric Acid, Nitrogen-containing fragments	<chem>CH3(CH2)3CONH2</chem> , <chem>CH3(CH2)3COOH</chem> , etc.

Recommended Storage Conditions and Handling

To ensure the long-term stability and integrity of **valerohydrazide**, the following storage and handling guidelines should be followed.

- Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is recommended for long-term storage.
- Light: Protect from light by storing in amber glass vials or other light-opaque containers.
- Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation. Containers should be tightly sealed to prevent moisture ingress.
- Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Excipient Compatibility Considerations

For formulation development, it is crucial to assess the compatibility of **valerohydrazide** with common pharmaceutical excipients^{[27][28][29][30][31]}. The primary amine-like nature of the hydrazide can be reactive with certain excipients, such as reducing sugars (e.g., lactose), leading to the Maillard reaction.

Experimental Protocol for Excipient Compatibility:

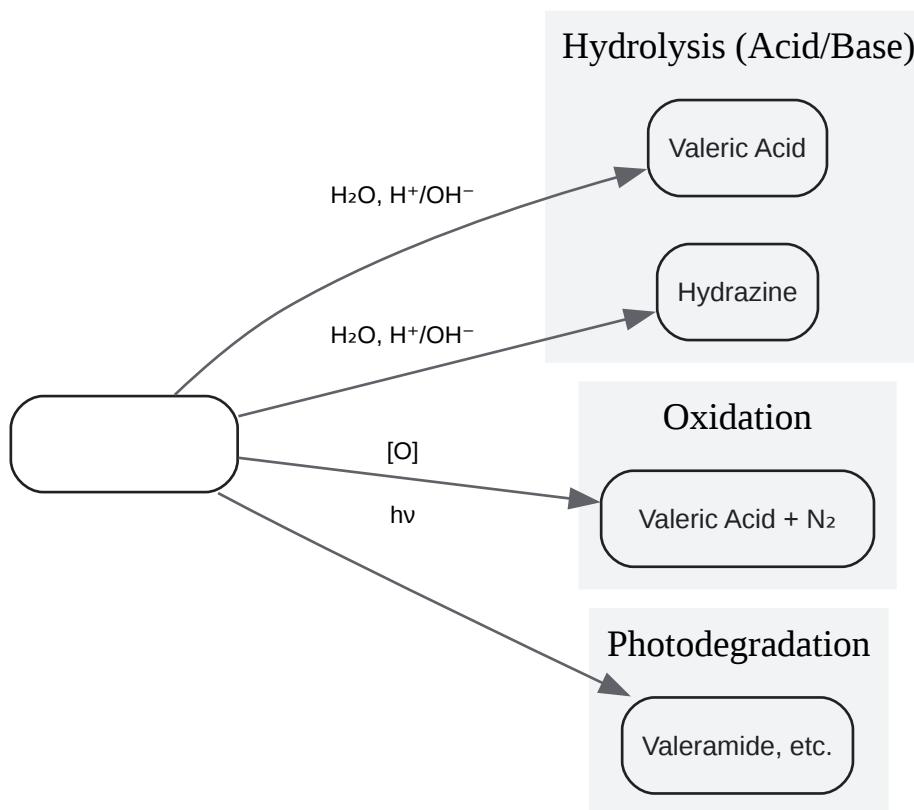
- Prepare binary mixtures of **valerohydrazide** with individual excipients (e.g., in a 1:1 or 1:5 ratio).

- Add a small amount of water (e.g., 5-10% w/w) to accelerate potential reactions.
- Store the mixtures under accelerated conditions (e.g., 40°C/75% RH) for a defined period (e.g., 2-4 weeks).
- Analyze the samples at regular intervals using the validated stability-indicating HPLC method to check for the appearance of new degradation products or a significant decrease in the parent compound.

Conclusion

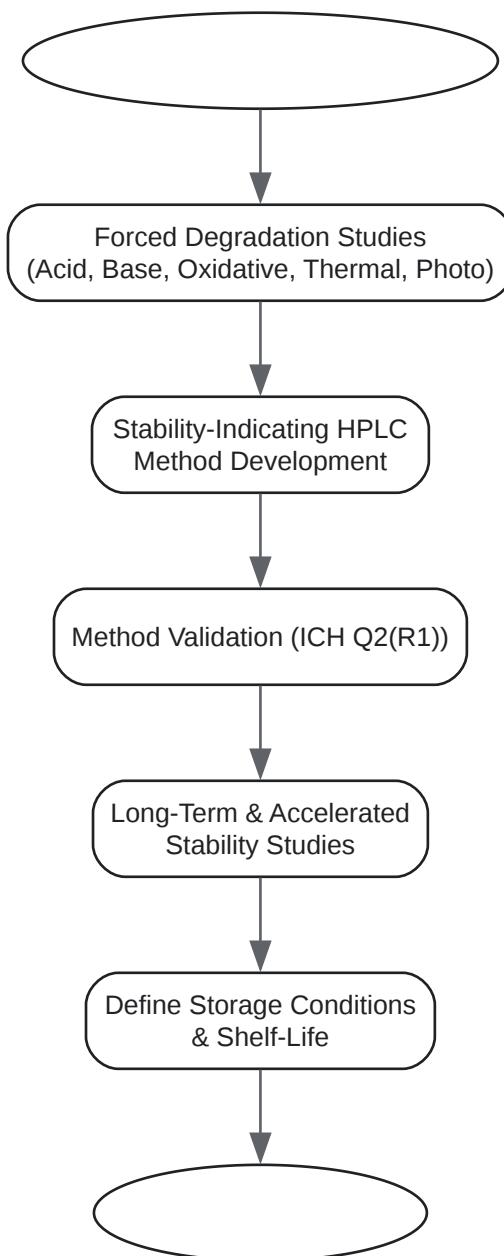
The stability of **valerohydrazide** is a critical factor that dictates its shelf-life, purity, and suitability for research and pharmaceutical applications. This in-depth technical guide has elucidated the primary degradation pathways—hydrolysis, oxidation, and photodegradation—that can compromise its integrity. By implementing the detailed protocols for forced degradation studies and developing a validated, stability-indicating HPLC method, researchers can proactively identify and quantify degradation products. Adherence to the recommended storage conditions, including protection from light, moisture, and atmospheric oxygen, is essential for preserving the quality of **valerohydrazide**. Furthermore, careful consideration of excipient compatibility is paramount during formulation development to prevent unintended degradation. This guide provides the foundational knowledge and practical methodologies for scientists and developers to ensure the stability and reliable performance of **valerohydrazide** in their work.

Visualizations



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Caption: Predicted degradation pathways of **Valerohydrazide**.

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